molecular formula C20H28N2O3 B14921209 Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone

Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B14921209
M. Wt: 344.4 g/mol
InChI Key: SKOTZEXQVSGLMG-UHFFFAOYSA-N
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Description

Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that features a unique structure combining azepane, benzodioxole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps, starting with the preparation of the core structures. The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The piperidine ring is often introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide . The final step involves the formation of the azepane ring, which is achieved through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone is unique due to its combination of azepane, benzodioxole, and piperidine rings, which confer specific chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

azepan-1-yl-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]methanone

InChI

InChI=1S/C20H28N2O3/c23-20(22-10-3-1-2-4-11-22)17-6-5-9-21(14-17)13-16-7-8-18-19(12-16)25-15-24-18/h7-8,12,17H,1-6,9-11,13-15H2

InChI Key

SKOTZEXQVSGLMG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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